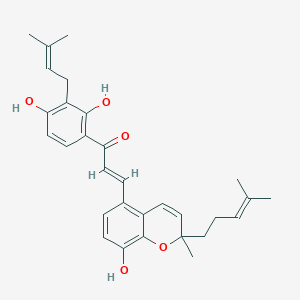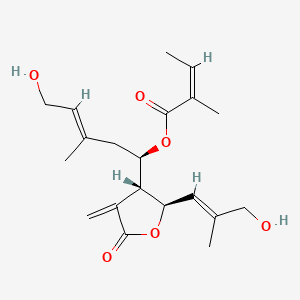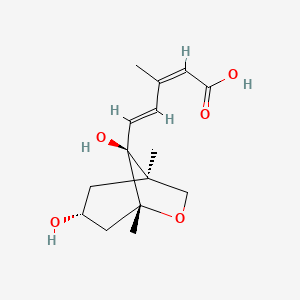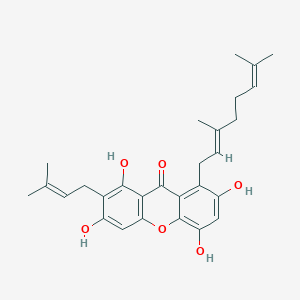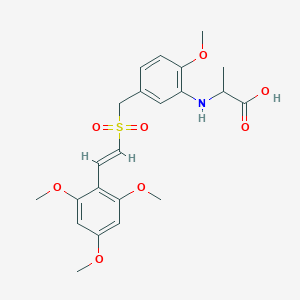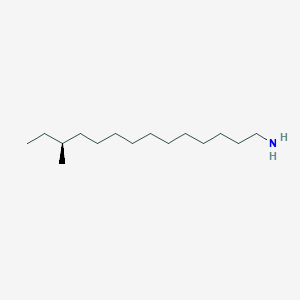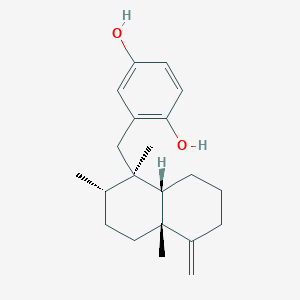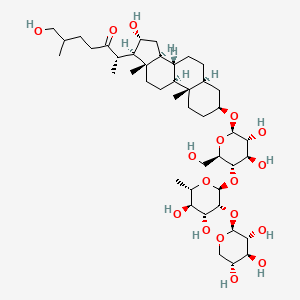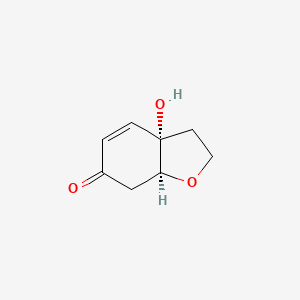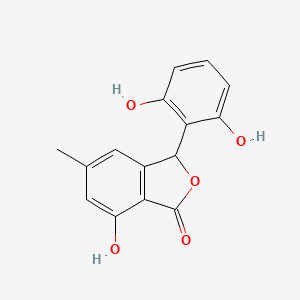
Isopestacin
Overview
Description
Isopestacin is a bioactive compound isolated from the endophytic fungus Pestalotiopsis microspora, which is associated with the combretaceaous plant Terminalia morobensis . This compound is known for its significant antioxidant properties, which are higher than those of synthetic antioxidants like trolax
Preparation Methods
Isopestacin is typically obtained from the endophytic fungus Pestalotiopsis microspora. The preparation involves culturing the fungus in a suitable medium, followed by extraction and purification of the compound. The extraction process often employs solvents like ethyl acetate to isolate the bioactive compounds . The purified compound is then subjected to various chromatographic techniques to ensure its purity and structural integrity.
Chemical Reactions Analysis
Isopestacin undergoes several types of chemical reactions, including oxidation and reduction. It is known to scavenge both superoxide and hydroxy free radicals in solution, which contributes to its antioxidant activity . Common reagents used in these reactions include various oxidizing and reducing agents. The major products formed from these reactions are typically more stable oxidized or reduced forms of this compound.
Scientific Research Applications
Isopestacin has a wide range of scientific research applications:
Mechanism of Action
Isopestacin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage . The compound’s structure, which includes a dihydroisobenzofuran moiety, is crucial for its ability to interact with and neutralize free radicals . This mechanism is similar to that of flavonoids, which are well-known antioxidants .
Comparison with Similar Compounds
Isopestacin is structurally similar to other isobenzofuranones, such as pestacin . it is unique in having a substituted benzene ring attached at the C-3 position of the furanone ring . This structural feature contributes to its higher antioxidant activity compared to other similar compounds. Other related compounds include various phenolic acids and lactones isolated from Pestalotiopsis species .
Properties
IUPAC Name |
3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRJZYZYVZLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437768 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479350-63-5 | |
| Record name | 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


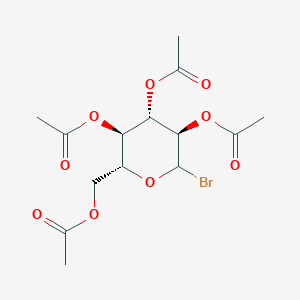

![3-[2-(Benzylamino)ethoxy]phenol](/img/structure/B1244790.png)
